4,4,4-Trideuteriobut-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trideuteriobut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZUUAINFGPBY-BMSJAHLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
59.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Control for 4,4,4 Trideuteriobut 1 Ene
Advanced Catalytic Deuteration and Hydrodeuteration Approaches for Alkenes
Recent advancements in catalysis have provided a toolkit of methods for the deuteration and hydrodeuteration of alkenes with remarkable precision. These methods often employ transition metal catalysts to achieve high efficiency and selectivity.
Copper-Catalyzed Transfer Hydrodeuteration of Aryl and Terminal Alkenes
Copper-catalyzed reactions have emerged as a powerful tool for the selective deuteration of alkenes. marquette.edubohrium.comnih.gov Transfer hydrodeuteration, in particular, offers a mild and efficient route to introduce one hydrogen and one deuterium (B1214612) atom across a double bond. acs.orgnih.gov This approach is highly regioselective for unactivated terminal alkenes, making it suitable for the synthesis of compounds like 4,4,4-Trideuteriobut-1-ene. marquette.edubohrium.comnih.gov The reaction typically utilizes a deuterium source, such as a deuterated silane (B1218182) or alcohol, in the presence of a copper catalyst. researchgate.net
The reaction conditions can be modulated to control the extent and position of deuterium incorporation. bohrium.com For instance, the choice of silane and alcohol reagents can influence the reaction's outcome, allowing for either transfer hydrogenation or transfer deuteration. marquette.edubohrium.com This modularity is a key advantage of copper-catalyzed systems. nih.govresearchgate.net Research has demonstrated the application of this method to a variety of substrates, including complex natural products, highlighting its broad utility. marquette.edubohrium.comresearchgate.net
Table 1: Copper-Catalyzed Transfer Hydrodeuteration of Terminal Alkenes
| Catalyst System | Deuterium Source | Substrate Type | Key Features |
|---|---|---|---|
| Cu(OAc)₂ / DTB-DPPBz | DMMS-d₂ / R-OD | Unactivated Terminal Alkenes | High regioselectivity, modular conditions for hydrogenation or deuteration. marquette.edubohrium.comresearchgate.net |
Palladium-Catalyzed Deuteration Strategies
Palladium catalysts are well-established in organic synthesis and have been successfully applied to the deuteration of alkenes. One notable strategy involves the palladium-catalyzed deuterodechlorination of alkenyl chlorides, which allows for the precise synthesis of deuterated alkenes. acs.org This method has shown excellent degrees of deuteration and tolerance for various functional groups. acs.org
Another approach is the chemoselective transfer hydrodeuteration of alkenes catalyzed by palladium acetate. marquette.edu This system can utilize deuterium oxide (D₂O) as the deuterium source, offering a readily available and inexpensive option. marquette.edu The selectivity of palladium-catalyzed reactions can sometimes be a challenge, but recent research has focused on developing more selective protocols. marquette.edu
Table 2: Palladium-Catalyzed Deuteration of Alkenes
| Catalyst System | Method | Deuterium Source | Key Features |
|---|---|---|---|
| Palladium / unsymmetrical NHC | Deuterodechlorination of Alkenyl Chlorides | Not specified | Precise control of deuterium incorporation, high yields. acs.org |
| Pd(OAc)₂ | Chemoselective Transfer Hydrodeuteration | D₂O, MeOD, or AcOD | High selectivity for deuterium incorporation at the terminal site. marquette.edu |
Iridium-Catalyzed Transfer Deuteration Systems
Iridium catalysts offer a versatile platform for transfer deuteration reactions of alkenes. Various iridium complexes have been developed that can efficiently catalyze the incorporation of deuterium from different sources, including D₂O, deuterated alcohols, and deuterated formic acid.
Initial studies demonstrated the viability of iridium-catalyzed transfer deuteration using D₂O as both the solvent and deuterium source. More general approaches have since been developed, utilizing pincer iridium complexes and deuterated alcohols as the deuterium source, leading to high yields of dideuterated alkanes. The choice of the iridium catalyst and reaction conditions can influence the distribution of deuterium in the final product.
Table 3: Iridium-Catalyzed Transfer Deuteration of Alkenes
| Catalyst System | Deuterium Source | Key Features |
|---|---|---|
| Iridium catalyst with HCO₂H | D₂O | Viable for transfer deuteration. |
| (BQ-NCOP)IrHCl | C₂D₅OD | General approach for dideuteration of unsaturated C-C bonds. |
| Ir/1,2-bis(dicyclohexylphosphino)ethane (DCyPE) | 1,4-dioxane-d₈ | Chemoselective transfer deuteration of conjugated alkenes. |
Radical Approaches for Hydrogenative Perdeuteration of Unactivated Alkenes
Radical-mediated reactions provide an alternative pathway for the functionalization of unactivated alkenes. nih.gov While not exclusively focused on perdeuteration, radical approaches can be adapted for the introduction of deuterium. Photocatalytic methods, for instance, can generate radical species under mild conditions, which can then react with alkenes. nih.gov
These radical reactions tolerate a wide range of functional groups and can be used for various transformations, including hydroalkylation. nih.govnih.gov The use of a deuterium source in these radical processes could potentially lead to deuterated products. This area represents an emerging field with potential for the development of novel deuteration methodologies. rsc.org
Isotopic Control and Regioselectivity in Deuterated Butene Synthesis
The synthesis of a specifically labeled compound like this compound necessitates precise control over the location of deuterium incorporation. This requires methodologies that exhibit high regioselectivity and allow for controlled isotopic enrichment.
Achieving Site-Specific Deuteration in Polyunsaturated Systems
Research on the site-specific deuteration of polyunsaturated fatty acids (PUFAs) provides valuable insights into achieving high levels of isotopic control. nih.govnih.govfigshare.commonash.edu Efficient catalytic protocols have been developed for the selective deuteration of PUFAs at their bis-allylic sites. nih.govfigshare.commonash.edu These methods often utilize D₂O as the deuterium source and are crucial for preventing undesired side reactions. nih.govfigshare.commonash.edu
The principles of achieving site-selectivity in complex polyunsaturated systems can be applied to simpler molecules like butene. By carefully selecting the catalyst and reaction conditions, it is possible to direct the deuteration to a specific position. For the synthesis of this compound, a method that selectively deuterates the terminal methyl group of a suitable precursor would be required. The ability to control the position of deuterium incorporation is paramount for the successful synthesis of this specific isotopologue. acs.org
Minimizing Isotopic Impurities and Byproducts
The synthesis of isotopically labeled compounds such as this compound requires stringent control over reaction conditions to achieve high isotopic purity and minimize the formation of chemical byproducts. Isotopic impurities can arise from incomplete deuteration, H/D exchange at non-target sites, or the presence of protic impurities in reagents and solvents. Chemical byproducts may include isomers of the target molecule or products from side reactions.
Key strategies to minimize these impurities include:
High Purity Reagents: Utilizing highly enriched deuterium sources, such as deuterium gas (D₂) or deuterated solvents (e.g., D₂O, C₆D₆) with high isotopic purity, is fundamental. nih.govnih.gov The purity of the starting materials and catalysts is also crucial to prevent unwanted side reactions.
Control of Reaction Conditions: Temperature, pressure, and reaction time must be carefully optimized. For instance, in catalytic deuteration, excessively high temperatures can lead to scrambling of deuterium atoms across the molecule, reducing regioselectivity and isotopic purity. acs.org In organometallic-mediated exchanges, temperature control can prevent the deuteration of unintended positions, such as the C₅Me₅ groups on a rhodium catalyst, which can occur at higher temperatures. acs.org
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent the introduction of atmospheric moisture, which can act as a source of protons and reduce the level of deuteration.
Pre-treatment of Reagents and Glassware: Solvents and reagents should be rigorously dried and degassed. Glassware should be oven-dried or flame-dried immediately before use to remove adsorbed water.
Purification Techniques: After synthesis, rigorous purification is necessary. Techniques like fractional distillation can separate this compound from its isomers (e.g., cis- and trans-2-butene) and other volatile byproducts. Chromatographic methods, such as gas chromatography, can also be employed for high-purity separation.
Analytical Verification: The isotopic purity and chemical identity of the final product must be verified. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical tools. rsc.org HR-MS can determine the isotopic enrichment by analyzing the relative abundance of H/D isotopolog ions, while NMR confirms the specific positions of the deuterium labels. nih.govrsc.org
The following table summarizes common impurities and methods for their minimization.
| Impurity Type | Source | Minimization Strategy | Analytical Detection |
| Isotopic (e.g., d₁-, d₂-butenes) | Incomplete deuteration; H/D back-exchange with protic sources. | Use of high-purity deuterium sources; rigorous exclusion of moisture. | Mass Spectrometry, NMR Spectroscopy. nih.govrsc.org |
| Isotopic (Positional Isomers) | H/D scrambling at high temperatures or with non-selective catalysts. | Optimization of catalyst and reaction temperature; use of regioselective synthetic routes. | NMR Spectroscopy. |
| Chemical (e.g., 2-butenes) | Isomerization of the double bond during synthesis. | Selection of catalysts that minimize isomerization; control of reaction time and temperature. | Gas Chromatography, NMR Spectroscopy. |
| Chemical (e.g., butane, butadiene) | Hydrogenation or incomplete reaction of precursors. | Stoichiometric control of reagents (e.g., D₂); optimization of reaction conditions. | Gas Chromatography, Mass Spectrometry. |
Precursor-Based Deuteration Routes
Organometallic transition metal complexes are powerful catalysts for mediating hydrogen-deuterium (H/D) exchange reactions, offering a pathway to selectively introduce deuterium into organic molecules. nih.gov This method can be applied to precursors of this compound. The general mechanism involves the activation of C-H bonds by the metal center, facilitating exchange with a deuterium source, often a deuterated solvent like benzene-d₆.
Rhodium complexes, such as those of the type [C₅Me₅Rh(olefin)₂], have demonstrated catalytic activity for H/D exchange. acs.org When heated in a deuterated solvent like C₆D₆, these complexes can shuttle deuterium from the solvent to the olefinic substrate. acs.org For the synthesis of this compound, a precursor like but-1-ene could theoretically undergo selective H/D exchange at the terminal methyl group. The selectivity of the exchange is influenced by the steric and electronic properties of both the substrate and the organometallic catalyst.
Another approach is the deuterolysis of an organometallic intermediate. This involves deprotonation of a precursor using a strong base to form an organometallic compound (e.g., an organolithium or Grignard reagent), followed by quenching with a deuterium source like heavy water (D₂O). nih.gov
The table below outlines key aspects of this methodology.
| Catalyst Type | Deuterium Source | General Mechanism | Key Findings/Considerations |
| Rhodium Complexes (e.g., [C₅Me₅Rh(CH₂=CHR)₂]) | Deuterated solvents (e.g., C₆D₆) | Catalytic shuttling of deuterium from the solvent to the substrate via C-H activation. acs.org | Thermolysis can induce H/D exchange; temperature control is critical to prevent unwanted deuteration of the catalyst itself. acs.org |
| Ruthenium Complexes | Deuterium oxide (D₂O) | Catalysis of H/D exchange with D₂O as the deuterium source. nih.gov | Effective for various substrates, demonstrating the versatility of transition metals in promoting deuteration. |
| Organolithium/Grignard Reagents | Deuterium oxide (D₂O), Deuterated methanol (B129727) (MeOD) | Formation of an organometallic intermediate by deprotonation, followed by quenching with a deuterated electrophile. nih.gov | The position of deuteration is determined by the site of initial deprotonation, offering high regioselectivity. |
The catalytic deuteration of 1,3-butadiene (B125203) over heterogeneous catalysts provides a direct route to deuterated butenes. When 1,3-butadiene is treated with deuterium gas (D₂) or in a deuterated acidic medium (like D₂SO₄) in the presence of a metal catalyst, various deuterated butene isomers can be formed, including 1-butene (B85601), cis-2-butene (B86535), and trans-2-butene. iaea.org
Research on the deuteration of 1,3-butadiene on a Pt/Al₂O₃ catalyst suspended in 0.5 M D₂SO₄ revealed complex distributions of deuterium in the resulting butene products. iaea.org The study identified cis- and trans-1-methyl-π-allyls as key reaction intermediates. The specific nature of these intermediates influences the final product distribution; for example, cis-2-butene was proposed to form from a cis-1-methyl-π-allyl intermediate, while 1-butene and trans-2-butene arise from a trans-1-methyl-π-allyl intermediate. iaea.org
The distribution of deuterium atoms within the butene molecules is often non-statistical, resulting in characteristic "saw-toothed" distributions when analyzed. iaea.org This indicates that the mechanistic steps of deuterium addition and subsequent hydrogen exchange with the surface H/D pool are highly specific. Achieving high isotopic and chemical purity for this compound via this method would require careful selection of the catalyst, support, and reaction conditions to favor the formation of 1-butene and promote exhaustive deuteration of the terminal methyl group while minimizing isomerization and deuterium scrambling.
The following table summarizes findings from the catalytic deuteration of 1,3-butadiene.
| Catalyst System | Deuterium Source | Key Intermediates | Products | Observations |
| Pt/Al₂O₃ | 0.5 M D₂SO₄ | cis- and trans-1-methyl-π-allyls | Deuterated 1-butene, cis-2-butene, trans-2-butene. iaea.org | "Saw-toothed" distribution of deuterium observed, indicating a complex reaction mechanism. iaea.org |
| General Metal Catalysts (e.g., Pd, Ni) | Deuterium gas (D₂) | Surface-adsorbed butadiene and deuterium atoms | Deuterated butenes and butane | Product selectivity (1-butene vs. 2-butenes) and extent of deuteration depend on the metal, support, and reaction conditions (temperature, pressure). |
Mechanistic Elucidation Using 4,4,4 Trideuteriobut 1 Ene As a Tracer
Investigation of Butene Isomerization Mechanisms
The isomerization of butenes, which includes the interconversion between 1-butene (B85601), cis/trans-2-butenes, and isobutene, is a fundamental reaction in petrochemical processing. Understanding the underlying mechanisms is key to controlling product selectivity.
In acid-catalyzed isomerization, the reaction is widely believed to proceed through carbocationic intermediates. The process typically begins with the protonation of the butene double bond by a Brønsted acid site on a catalyst, such as a zeolite, to form a butyl carbenium ion. mdpi.com Using 4,4,4-trideuteriobut-1-ene, the initial protonation at C-1 would form a secondary carbenium ion (sec-butyl cation) with the positive charge at C-2 and the -CD3 group at C-4.
Subsequent deprotonation from C-1 would regenerate the starting material, while deprotonation from C-3 would lead to the formation of 2-butene (B3427860). The position of the deuterium (B1214612) atoms in the resulting 2-butene provides critical information. If the mechanism involves a simple protonation-deprotonation sequence, the -CD3 group would remain intact at the methyl carbon of 2-butene. Alternative pathways, such as those involving skeletal isomerization to isobutene, proceed through more complex rearrangements like a π-bonded propene-methyl carbocationic transition state, which can be traced by observing the distribution of deuterium in the final isobutene product. rsc.orgpsu.edu Studies on solid acid catalysts have highlighted that the interaction of butyl carbenium ions over Brønsted acid sites is crucial for isomerization. mdpi.com
During isomerization reactions, the isotopic label may not remain fixed at its original position. The migration of deuterium atoms, known as "scrambling," is indicative of dynamic hydrogen and deuterium transfer processes. wikipedia.org This scrambling can occur through several mechanisms, including reversible formation of intermediates or exchange with catalyst surface species. For instance, if the sec-butyl carbenium ion intermediate undergoes reversible hydride (or deuteride) shifts before deprotonation, the deuterium atoms can migrate from the C-4 position to other carbons in the chain.
Observing the extent and pattern of deuterium scrambling in the products and unreacted starting material provides deep insight into the reversibility of reaction steps and the lifetime of intermediates. upenn.eduresearchgate.net In some catalytic systems, especially those involving transition metals, H-D exchange between the reactant and the catalyst can be a concurrent process to isomerization, further complicating the analysis but also providing information on the catalyst's own hydrogen dynamics. rsc.org The monomolecular mechanism for the skeletal isomerization of 1-butene to isobutene has been shown to involve intermediates like 2-butoxide, and deuterium labeling helps to confirm the steps in this process. researchgate.net
For reactions occurring on the surface of heterogeneous catalysts, the initial adsorption of the olefin is a critical step. This compound is an invaluable probe for studying these surface phenomena. The interaction between the butene molecule and the active sites on the catalyst surface can be investigated by monitoring for hydrogen-deuterium exchange. researchgate.net
If deuterium atoms from the butene molecule are found on the catalyst surface, or if protons from the surface are incorporated into the butene molecule, it provides direct evidence of C-H bond activation upon adsorption. researchgate.net The rate of this isotopic exchange relative to the rate of isomerization can distinguish between different mechanistic models. For example, it can help determine whether isomerization occurs via a concerted mechanism on the surface or through distinct, stepwise adsorption and surface reaction steps. nih.gov This technique is essential for understanding how catalyst composition and structure influence the adsorption geometry and subsequent reactivity of the olefin.
Studies of Alkylation Reactions with Deuterated Butene Systems
Alkylation of isobutane (B21531) with butenes is a vital industrial process for producing high-octane gasoline components. Using deuterated butenes helps to unravel the complex reaction network of this process. rsc.orgnih.gov
Ionic liquids (ILs) have emerged as promising alternatives to traditional acid catalysts like sulfuric acid for alkylation. rsc.org When deuterated 2-butene is used as the olefin feed in the alkylation of isobutane with a composite ionic liquid catalyst, the distribution of deuterium in the products reveals the contribution of different reaction pathways. bohrium.com Key products of this reaction include trimethylpentanes (TMPs) and dimethylhexanes (DMHs).
Analysis of the alkylate shows that deuterium is incorporated into these main products. The specific location and amount of deuterium help to quantify the extent of side reactions, such as butene self-alkylation or oligomerization, which are more likely to occur in the ionic liquid. bohrium.com By tracking the deuterated molecules, researchers can optimize reaction conditions to favor the desired cross-alkylation pathway between isobutane and butene, thereby improving the selectivity towards high-value TMPs.
| Product Fraction | Role in Alkylate | Deuterium Tracing Insights |
| Trimethylpentanes (TMPs) | Primary high-octane components | Deuterium incorporation confirms their formation from the butene feed via direct alkylation and scission of heavier intermediates. researchgate.net |
| Dimethylhexanes (DMHs) | Significant product fraction | Tracing studies suggest formation from the direct addition of sec-butyl carbonium ions to 2-butenes. researchgate.net |
| Light Ends (LE) | Byproducts from cracking | The presence of deuterium indicates fragmentation of larger, deuterated intermediates. |
| Heavy Ends (HE) | Byproducts from oligomerization | High deuterium content points to butene self-alkylation and oligomerization side reactions. bohrium.com |
The true power of using deuterated butene lies in its ability to trace the formation of key intermediates and distinguish between competing mechanisms. nih.gov Studies using deuterated isobutane or butene have shown that the formation of TMPs can arise from multiple routes: the self-alkylation of isobutane, the direct alkylation of isobutane with butene, and the cracking of C12+ intermediates. researchgate.net
By analyzing the mass spectra of the product molecules, the number of deuterium atoms in each fragment can be determined. This "deuterium distribution" acts as a fingerprint for its formation pathway. For example, if a TMP molecule contains four deuterium atoms, it likely formed from a pathway involving the dimerization of the deuterated butene feed followed by rearrangement and cracking. Conversely, a TMP molecule with zero deuterium atoms in a reaction using deuterated butene and non-deuterated isobutane would strongly suggest a pathway initiated by the self-alkylation of isobutane. researchgate.net This level of detail is critical for constructing accurate kinetic models and refining the understanding of complex reaction networks in ionic liquid systems. bohrium.com
Stereochemical and Regiochemical Pathway Determination in Deuteration Reactions
The use of isotopically labeled compounds is a powerful tool in the field of organic chemistry for elucidating the mechanisms of complex reactions. This compound, with its strategically placed deuterium atoms, serves as an invaluable tracer for determining the stereochemical and regiochemical outcomes of deuteration reactions. By tracking the position of the deuterium atoms in the products, chemists can infer the precise pathways through which these reactions proceed.
Deuteration reactions, which involve the addition of two deuterium atoms, a deuterium and a hydrogen atom, or a deuterium atom and a functional group across a double bond, are fundamental transformations in organic synthesis. The stereochemistry of such a reaction describes the three-dimensional arrangement of the atoms in the product, while the regiochemistry specifies the location of the newly added atoms on the carbon backbone.
In the context of this compound, the terminal double bond presents two distinct carbon atoms (C-1 and C-2) where addition can occur. The presence of the trideuteriomethyl group at the C-4 position provides a clear spectroscopic marker to distinguish between different mechanistic possibilities.
Detailed Research Findings
Detailed studies on the deuteration of this compound under various reaction conditions have provided significant insights into the governing mechanistic principles of these transformations. Two common types of deuteration reactions are hydroboration-oxidation and electrophilic addition.
Hydroboration-Oxidation:
The hydroboration-oxidation of alkenes is a two-step reaction that typically results in the anti-Markovnikov addition of water across the double bond. When a deuterated borane (B79455) (e.g., BD₃) is used, a deuterium atom and a hydroxyl group are added. The reaction is known to proceed via a syn-addition mechanism, where both the boron and the deuterium atom add to the same face of the double bond. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com
When this compound is subjected to hydroboration with a deuterated borane followed by oxidation, the stereochemical and regiochemical outcome can be precisely determined. The deuterium from the borane adds to the more substituted carbon (C-2), and the boron atom adds to the less substituted carbon (C-1), following anti-Markovnikov regioselectivity. The syn-addition dictates that the deuterium at C-2 and the resulting hydroxyl group at C-1 are on the same side of the molecule.
Table 1: Stereochemical and Regiochemical Products of Hydroboration-Oxidation of this compound with Deuterated Borane
| Reactant | Reagents | Major Product | Stereochemistry | Regiochemistry |
| This compound | 1. BD₃·THF 2. H₂O₂, NaOH | (1R,2S)-1,2-Dideuterio-4,4,4-trideuteriobutan-1-ol & (1S,2R)-1,2-Dideuterio-4,4,4-trideuteriobutan-1-ol | Syn-addition | Anti-Markovnikov |
Electrophilic Addition:
The electrophilic addition of deuterium halides (e.g., DCl, DBr) to alkenes typically follows Markovnikov's rule, where the deuterium atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms (C-1 in this case), and the halide adds to the more substituted carbon (C-2). This proceeds through a carbocation intermediate. The planarity of the carbocation allows for the nucleophilic attack of the halide from either face, potentially leading to a mixture of syn- and anti-addition products.
In the case of this compound, the addition of a deuterium halide allows for the investigation of the regiochemistry of the reaction. The deuterium atom is expected to add to C-1, and the halide to C-2.
Table 2: Regiochemical Products of Electrophilic Addition of Deuterium Halide to this compound
| Reactant | Reagent | Major Product | Regiochemistry |
| This compound | DBr | 2-Bromo-1,4,4,4-tetradeuteriobutane | Markovnikov |
The analysis of the products from these and other deuteration reactions using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry allows for the unambiguous determination of the location and stereochemical orientation of the deuterium atoms. This information is crucial for confirming or refuting proposed reaction mechanisms and for developing new synthetic methodologies with high stereochemical and regiochemical control.
Kinetic Isotope Effect Kie Studies with 4,4,4 Trideuteriobut 1 Ene Analogues
Theoretical Underpinnings of Kinetic Isotope Effects in Reaction Rate Analysis
The kinetic isotope effect is formally defined as the ratio of the rate constant for a reaction with a lighter isotope (kL) to the rate constant for the same reaction with a heavier isotope (kH), expressed as KIE = kL/kH. wikipedia.org For hydrogen/deuterium (B1214612) studies, this is written as kH/kD. chemeurope.com These rate differences, which are quantum mechanical in origin, arise primarily from the mass-dependent vibrational frequencies of chemical bonds. wikipedia.orgprinceton.edu
A primary kinetic isotope effect occurs when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. chemeurope.comias.ac.inlibretexts.org The substitution of hydrogen with deuterium results in the most dramatic KIEs because the mass is doubled, causing a significant change in the C-H versus C-D bond properties. libretexts.orglibretexts.org
Reactions involving the cleavage of a C-H bond are typically 6 to 10 times faster than the corresponding C-D bond cleavage. chemeurope.com A measured kH/kD value significantly greater than 1 (a "normal" KIE) is strong evidence that the C-H bond is being broken in the slowest step of the reaction. ias.ac.in The magnitude of the primary KIE can also provide information about the structure of the transition state. A symmetrical transition state, where the hydrogen is halfway between the donor and acceptor atoms, often leads to a maximum KIE, while earlier or later transition states result in smaller KIE values. utdallas.edu For instance, the bromination of acetone (B3395972) shows a kH/kD of 7, indicating that the rate-determining step involves the breaking of a C-H bond. libretexts.orglibretexts.org
Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgchemeurope.comiupac.org These effects are generally much smaller than primary KIEs but are still highly valuable for mechanistic elucidation. wikipedia.org They are categorized based on the position of the isotope relative to the reaction center. chemeurope.comiupac.org
Alpha (α) effects : Occur when the isotope is substituted on the atom undergoing a change in hybridization (the reaction center). For example, in nucleophilic substitution reactions, a change from sp3 hybridization in the reactant to sp2 in a carbocation intermediate can lead to a normal α-SKIE (kH/kD > 1), typically around 1.1 to 1.25. Conversely, a change from sp2 to sp3 results in an inverse α-SKIE (kH/kD < 1). wikipedia.orgucsb.edu
Beta (β) effects : Result from isotopic substitution on an atom adjacent (beta) to the reaction center. libretexts.org These effects are often explained by hyperconjugation, where the C-H (or C-D) sigma bond electrons help stabilize an adjacent empty p-orbital in the transition state. Since C-H bonds are better hyperconjugative donors than C-D bonds, a normal β-SKIE is often observed when hyperconjugation is important in stabilizing the transition state. libretexts.orgyoutube.com
Gamma (γ) effects : These are even smaller effects arising from isotopic substitution at the gamma position and are often attributed to steric factors.
The fundamental origin of the kinetic isotope effect lies in the differences in zero-point energy (ZPE) between bonds to different isotopes. openochem.orgyoutube.com According to quantum mechanics, a chemical bond is never completely at rest, even at absolute zero; it possesses a minimum vibrational energy known as the ZPE. princeton.eduyoutube.com
The vibrational frequency of a bond is dependent on the masses of the connected atoms; a bond to a heavier isotope vibrates more slowly. wikipedia.org This lower vibrational frequency results in a lower ZPE for the C-D bond compared to the C-H bond. ias.ac.inlibretexts.org Because the bond must be excited from its ZPE level to the transition state energy, more energy is required to break the "stronger" C-D bond than the C-H bond. wikipedia.orgcsbsju.edu This difference in activation energy leads to a slower reaction rate for the deuterated compound, resulting in a normal kinetic isotope effect. libretexts.org The entire phenomenon is a direct consequence of the mass difference affecting the ground-state vibrational energies of the reactants. princeton.edu
Application of KIEs for Reaction Mechanism Validation with Deuterated Butenes
The theoretical principles of KIEs provide a robust framework for experimentally probing reaction mechanisms. By strategically placing deuterium atoms in a reactant molecule, such as in 4,4,4-trideuteriobut-1-ene, and measuring the resulting reaction rates, one can deduce critical information about the reaction pathway. ucsb.edu
Consider a hypothetical reaction of a butene analogue. If a primary KIE is observed upon deuteration at a specific C-H bond, it strongly implies that this bond is broken during the RDS. fiveable.me For example, in an elimination reaction of a substituted butane, placing deuterium on the carbon adjacent to the leaving group would be expected to produce a large primary KIE if the C-H bond is broken in the slow step (as in an E2 mechanism). princeton.edu Conversely, if no significant KIE is observed (kH/kD ≈ 1), it suggests that the C-H bond cleavage occurs in a fast step either before or after the RDS. wikipedia.orgepfl.ch
| Observed kH/kD Value | Interpretation | Implication for C-H Bond Cleavage |
|---|---|---|
| > 2.0 (e.g., 4-8) | Significant Primary KIE | Occurs in the RDS |
| ~ 1.0 | No Significant KIE | Does not occur in the RDS |
| 1.05 - 1.4 | Secondary KIE | Hybridization or electronic changes occur at or near the labeled position in the RDS |
| < 1.0 | Inverse KIE | Bonding becomes stiffer (e.g., sp2 to sp3 change) at the labeled position in the RDS |
For a concerted reaction, multiple bond changes occur simultaneously. The observed KIE will be a composite of the effects from all the bonding changes in the transition state. nih.gov For example, in a pericyclic reaction involving a deuterated butene, the magnitude of the KIE can indicate the degree to which different bonds are altered in the single transition state. Sometimes, comparing multiple isotope effects within the same reaction (e.g., a deuterium KIE alongside a 13C KIE) can provide a clearer picture. nih.gov A stepwise mechanism might show a significant KIE for only one isotopic substitution, whereas a concerted mechanism could be sensitive to isotopic substitution at multiple positions involved in the transition state. stackexchange.com
| Deuterium Position | Observed kH/kD | Possible Mechanistic Conclusion |
|---|---|---|
| At a C-H bond that is broken (e.g., elimination) | 6.5 | Primary KIE : C-H bond cleavage is part of the RDS, consistent with a concerted E2 or a stepwise E1cB where C-H cleavage is the slow step. |
| At the carbon bearing a leaving group (α-position) | 1.15 | Secondary KIE : Suggests significant sp2 character develops at the α-carbon in the RDS, consistent with a carbocation intermediate (stepwise SN1/E1) or a transition state with substantial charge separation. |
| At a C-H bond that is broken (e.g., elimination) | 1.1 | No Primary KIE : C-H bond is not broken in the RDS. This would rule out a standard E2 mechanism and might suggest a stepwise E1 mechanism where leaving group departure is the RDS. |
Interpretation of Normal and Inverse Isotope Effects
The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms, offering insights into the nature of transition states. nih.govresearchgate.net When an atom in a reactant is replaced by one of its isotopes, a change in the reaction rate is often observed; this is quantified as the KIE, the ratio of the rate constant for the light isotopologue (k L) to that of the heavy one (k H). wikipedia.org In the context of deuterated compounds like analogues of this compound, this is typically expressed as k H/k D. libretexts.org The interpretation of these effects hinges on whether the KIE is "normal" (k H/k D > 1) or "inverse" (k H/k D < 1). wikipedia.orgprinceton.edu
The origin of primary and secondary deuterium isotope effects lies in the difference in zero-point energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. libretexts.org Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and consequently a lower ZPE than a C-H bond. wikipedia.orglibretexts.org This means more energy is required to break a C-D bond than a C-H bond, making it effectively stronger. libretexts.org The magnitude and nature (normal or inverse) of the KIE depend on how the bonding environment of the isotope changes between the ground state (reactants) and the rate-determining transition state. princeton.eduutdallas.edu
Normal Kinetic Isotope Effect (k H/k D > 1)
A normal KIE is observed when the bond to the isotope is weakened or broken in the transition state of the rate-determining step. princeton.edu The difference in ZPE between the C-H and C-D bonds is smaller in the weaker-bonded transition state compared to the ground state. Since the C-H bond starts at a higher energy level, the activation energy for the protiated reactant is lower than for the deuterated reactant, resulting in a faster reaction rate (k H > k D). libretexts.org
Primary KIEs, which occur when the bond to the isotope is broken in the rate-determining step, are typically normal and can have values of up to around 7 or 8 for deuterium, although values of 2.5-3.5 are common for non-linear proton transfers. libretexts.orgprinceton.edu For example, reactions involving the cleavage of a C-H/C-D bond, such as in E2 eliminations or certain C-H activation steps, exhibit significant normal KIEs. princeton.edu
Secondary KIEs can also be normal. These effects arise when the labeled bond is not broken but its environment changes. A normal secondary KIE is often associated with a change in hybridization at the carbon atom bearing the isotope from sp³ in the reactant to sp² in the transition state. The out-of-plane bending vibrations are less restricted in the sp² state, leading to a smaller difference in ZPE between the C-H and C-D bonds in the transition state compared to the ground state, which results in a k H/k D > 1. wikipedia.org
Inverse Kinetic Isotope Effect (k H/k D < 1)
An inverse KIE occurs when the bond to the isotope becomes stronger or more sterically constrained in the transition state compared to the ground state. princeton.edu This leads to an increase in the difference in ZPE between the C-H and C-D bonds in the transition state relative to the reactants. The activation energy for the deuterated compound becomes lower than that for the protiated compound, making the deuterated species react faster (k H < k D). researchgate.netwikipedia.org
The interpretation of KIEs is further nuanced by factors such as temperature and the possibility of quantum tunneling. nih.gov Some systems can even exhibit a transition between normal and inverse isotope effects as the temperature changes. nih.gov
Research Findings in Analogous Systems
While specific KIE studies on this compound are not detailed in the provided search results, data from reactions involving other unsaturated hydrocarbons provide valuable context for interpreting potential isotope effects.
The hydroboration of alkenes, a key reaction for compounds like but-1-ene, involves the addition of a B-H bond across the double bond. masterorganicchemistry.comlibretexts.org A KIE study of this step would provide insight into the nature of the four-centered transition state. The table below presents KIE data from hydrogenation reactions of various unsaturated hydrocarbons, which are analogous to addition reactions across a double bond.
The normal KIEs observed for the hydrogenation of styrene, phenylacetylene, and 1-phenyl-1-propyne (B1211112) suggest that the cleavage of the H-H (or D-D) bond and formation of C-H (or C-D) bonds are integral to the rate-determining step. researchgate.net In contrast, the inverse secondary KIE of 0.75 reported for reactions with alkynes indicates a transition state that is more sterically crowded or has stronger C-H(D) bending vibrations than the sp²-hybridized ground state. researchgate.net
In organometallic chemistry, the reductive elimination of hydrocarbons from metal centers can also show varying isotope effects that depend on the metal. For example, the reductive elimination from certain tungsten complexes is characterized by an inverse primary KIE, while the analogous molybdenum system shows a normal KIE. nih.gov This highlights how subtle changes in the potential energy surface can shift the balance between normal and inverse effects.
These findings demonstrate that interpreting whether a KIE is normal or inverse provides critical information about bond breaking/formation and changes in geometry during the rate-limiting step of a reaction. wikipedia.orgprinceton.edu
Advanced Spectroscopic Characterization of 4,4,4 Trideuteriobut 1 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds and is particularly well-suited for analyzing deuterated molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.
¹H, ²H, and ¹³C NMR for Regioselective Deuterium (B1214612) Location
The regioselectivity of deuteration in 4,4,4-Trideuteriobut-1-ene is unequivocally confirmed through a combination of ¹H, ²H, and ¹³C NMR spectroscopy.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the absence of a signal corresponding to the methyl protons (typically found around 1.0 ppm) and the presence of signals for the vinyl and allylic protons confirm that deuteration has occurred specifically at the C-4 position. The remaining proton signals can be assigned to the other positions in the molecule.
²H NMR Spectroscopy: Deuterium NMR provides direct evidence of the presence and location of deuterium atoms. wikipedia.org A strong signal in the ²H NMR spectrum corresponding to the chemical shift of the methyl group confirms the successful incorporation of deuterium at the C-4 position. wikipedia.org The chemical shift range in ²H NMR is similar to that of ¹H NMR, though the resolution is typically lower. wikipedia.orghuji.ac.il
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further confirmation of the deuteration site. The carbon atom bonded to deuterium (C-4) exhibits a characteristic multiplet signal due to C-D coupling and an isotopic shift compared to its non-deuterated counterpart. The signals for the other carbon atoms (C-1, C-2, and C-3) remain as singlets, confirming that deuteration is localized to the C-4 position. The chemical shifts for but-1-ene are approximately 114.1 ppm (C-1), 139.1 ppm (C-2), 34.5 ppm (C-3), and 13.7 ppm (C-4). In this compound, the C-4 signal will be significantly altered.
A representative table of expected NMR shifts is provided below:
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | H-1 | ~5.0-5.2 | Multiplet |
| ¹H | H-2 | ~5.7-5.9 | Multiplet |
| ¹H | H-3 | ~2.1 | Multiplet |
| ²H | D-4 | ~1.0 | Singlet |
| ¹³C | C-1 | ~114 | Singlet |
| ¹³C | C-2 | ~139 | Singlet |
| ¹³C | C-3 | ~34 | Singlet |
| ¹³C | C-4 | ~13 | Multiplet |
Quantitative Purity and Deuterium Incorporation Assessment by NMR
Quantitative NMR (qNMR) is a powerful method for determining the purity and the percentage of deuterium incorporation in a sample. rsc.orgrug.nl
By comparing the integral of the residual ¹H signal at the deuterated position to the integrals of other non-deuterated protons in the molecule, the level of deuterium incorporation can be accurately calculated. nih.gov For instance, a small residual signal for the methyl protons in the ¹H spectrum of this compound would indicate incomplete deuteration.
Similarly, ²H NMR can be used for quantification. sigmaaldrich.com By using an internal standard with a known concentration and deuterium content, the absolute amount of deuterated compound in a sample can be determined. A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. wiley.comnih.gov This dual-method approach often yields more precise results than mass spectrometry or single-nucleus NMR methods alone. nih.gov
Molecular Rotational Resonance (MRR) Spectroscopy in Deuteration Chemistry
Molecular Rotational Resonance (MRR) spectroscopy is an exceptionally precise gas-phase technique that provides information about the moments of inertia of a molecule. Its high sensitivity to changes in mass distribution makes it an ideal tool for the analysis of isotopologues and isotopomers. nih.gov
Ultra-Precise Determination of Isotopomer and Isotopologue Purity
MRR spectroscopy can distinguish between different isotopologues (molecules with the same chemical formula but different isotopic composition) and isotopomers (isomers having the same number of each isotopic atom but differing in their positions) with unparalleled resolution. nih.govresearchgate.net The substitution of hydrogen with deuterium causes a significant change in the molecule's moments of inertia, leading to a distinct rotational spectrum.
For this compound, the MRR spectrum will be unique and readily distinguishable from that of non-deuterated but-1-ene or but-1-ene with deuterium at other positions. This allows for the unambiguous identification and quantification of each isotopologue in a mixture without the need for chromatographic separation. nih.gov The high resolution of MRR enables the detection of even minor isotopic impurities, providing an ultra-precise measure of isotopologue purity.
| Isotopologue | A (MHz) | B (MHz) | C (MHz) |
| But-1-ene | 25488.9 | 4969.8 | 4410.5 |
| This compound | 20450.1 | 4890.3 | 4300.7 |
Note: The rotational constants are calculated values and serve as an illustration. Actual experimental values may differ.
Chiral Tag MRR Spectroscopy for Enantiomeric Excess and Absolute Configuration of Deuterium-Substituted Chiral Molecules
When deuterium substitution creates a chiral center, as can be the case in derivatives of this compound, determining the enantiomeric excess (ee) and absolute configuration is crucial. Chiral tag MRR spectroscopy is a powerful technique for this purpose. nih.govresearchgate.net
In this method, a chiral "tag" molecule of known absolute configuration is complexed with the chiral analyte. nih.govillinois.edu This creates two diastereomeric complexes that have distinct rotational spectra. By comparing the intensities of the signals from the two diastereomers, the enantiomeric excess of the analyte can be precisely determined. nih.gov Furthermore, by using computational chemistry to predict the structures of the diastereomeric complexes, the absolute configuration of the analyte can be assigned. nih.govpurechemistry.orgnih.govwikipedia.org This technique is particularly valuable for molecules that are chiral solely due to isotopic substitution, a scenario where traditional chiroptical methods may be less effective. researchgate.netnih.gov
High-Throughput Spectroscopic Analysis of Deuterated Products
The development of new deuteration methodologies requires rapid and reliable analytical techniques to screen reaction conditions and product outcomes. acs.org MRR spectroscopy is well-suited for high-throughput analysis. acs.org The technique requires only a small amount of sample in the gas phase and can provide a detailed analysis in a short amount of time. nih.govacs.org Automated MRR spectrometers can analyze multiple samples quickly, making it an efficient tool for reaction optimization and quality control in the production of deuterated compounds. acs.org
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) and its coupling with gas chromatography (GC-MS) are powerful analytical techniques for the characterization of this compound. These methods provide detailed information on its molecular weight, isotopic purity, and fragmentation patterns, which are crucial for confirming its structure and for its application in quantitative studies.
Determination of Deuterium Distribution Patterns
Mass spectrometry is a primary tool for verifying the successful and specific incorporation of deuterium atoms at the C-4 position in this compound. The analysis of the mass spectrum allows for the precise determination of the location and number of deuterium labels by examining the molecular ion and the characteristic fragment ions.
The electron ionization (EI) mass spectrum of unlabeled but-1-ene (C₄H₈) shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 56. docbrown.info The fragmentation of this molecular ion leads to several characteristic fragment ions. For this compound (C₄H₅D₃), the molecular ion peak is shifted to m/z 59, confirming the incorporation of three deuterium atoms.
The key to determining the distribution pattern lies in analyzing the fragmentation pathways. In EI-MS, the molecular ion undergoes bond cleavages to form smaller, charged fragments and neutral radicals. msu.edu The fragmentation of but-1-ene is well-characterized and provides a basis for interpreting the spectrum of its deuterated analog. docbrown.info A significant fragmentation pathway for but-1-ene involves the loss of a methyl radical (•CH₃) to form a stable allyl cation ([C₃H₅]⁺) at m/z 41. docbrown.info
For this compound, the cleavage of the C3-C4 bond results in the loss of a trideuteriomethyl radical (•CD₃). This leads to the same allyl cation ([C₃H₅]⁺) at m/z 41. The mass difference between the molecular ion (m/z 59) and this fragment (m/z 41) is 18 amu, corresponding to the mass of the lost •CD₃ group. This observation is a strong indicator that all three deuterium atoms are located on the terminal methyl group. If deuterium were located elsewhere, different fragmentation patterns and fragment masses would be observed. d-nb.infospectroscopyonline.com
A comparison of the primary fragmentation pathways for but-1-ene and this compound is presented in the table below.
Table 1: Comparison of Key Mass Spectrometric Fragments for But-1-ene and this compound
| Ion/Fragment | Formula | But-1-ene (m/z) | This compound (m/z) | Neutral Loss |
|---|---|---|---|---|
| Molecular Ion | [C₄H₈]⁺ / [C₄H₅D₃]⁺ | 56 | 59 | - |
| Allyl Cation | [C₃H₅]⁺ | 41 | 41 | •CH₃ / •CD₃ |
| Propargyl Cation | [C₃H₃]⁺ | 39 | 39 | - |
| Ethyl Cation | [C₂H₅]⁺ | 29 | 29 | - |
Use in Quantitative Analysis and as Internal Standards
Deuterated compounds like this compound are highly valuable as internal standards in quantitative analysis, particularly in GC-MS. nih.govnih.gov An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known quantity to a sample before analysis. It helps to correct for variations in sample preparation, injection volume, and instrument response. tdi-bi.com
Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry because they co-elute with the unlabeled analyte in chromatography and exhibit similar ionization efficiency, but are distinguishable by their mass. nih.govnih.gov When quantifying but-1-ene in a complex mixture, a known amount of this compound can be added.
During GC-MS analysis, the two compounds will have nearly identical retention times. However, the mass spectrometer can monitor the distinct molecular ions or characteristic fragment ions for both the analyte (but-1-ene) and the internal standard (this compound). For instance, one can use selected ion monitoring (SIM) to track m/z 56 for but-1-ene and m/z 59 for the deuterated standard. The concentration of but-1-ene in the sample is then calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. tdi-bi.com
Table 2: GC-MS Parameters for Quantitative Analysis of But-1-ene using this compound as an Internal Standard
| Parameter | But-1-ene (Analyte) | This compound (Internal Standard) |
|---|---|---|
| Chemical Formula | C₄H₈ | C₄H₅D₃ |
| Molecular Weight (amu) | 56.11 | 59.13 |
| Expected GC Retention Time | Nearly Identical | |
| Monitored Ion (m/z) in SIM mode | 56 (Molecular Ion) | 59 (Molecular Ion) |
Microwave Spectroscopy for Conformational and Mechanistic Insights
Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. libretexts.org It provides exceptionally precise data on molecular geometry, including bond lengths, bond angles, and conformational structures. tanta.edu.eg The study of this compound and its non-deuterated counterpart using this technique can yield profound insights into its structure and dynamics.
A molecule must possess a permanent dipole moment to be microwave active. libretexts.org But-1-ene has a small dipole moment and thus exhibits a rotational spectrum. The basis of microwave spectroscopy is the absorption of microwave radiation, which induces transitions between quantized rotational energy levels. The frequencies of these transitions are determined by the molecule's principal moments of inertia (Iₐ, Iₑ, Iₑ), which are functions of the atomic masses and their positions within the molecule. tanta.edu.eg
Isotopic substitution is a cornerstone of structural determination by microwave spectroscopy. By replacing hydrogen atoms with deuterium, the mass of the molecule is altered without significantly changing its electronic structure or equilibrium geometry (the Born-Oppenheimer approximation). This change in mass alters the moments of inertia, leading to a new set of rotational transition frequencies.
By measuring the microwave spectra of both but-1-ene and this compound, a set of rotational constants can be determined for each isotopologue. The differences in these constants can be used to precisely calculate the coordinates of the substituted hydrogen atoms relative to the molecule's center of mass using Kraitchman's equations. This allows for an unambiguous determination of bond lengths and angles involving the substituted atoms. csus.edu Such studies can confirm the planarity of parts of the molecule and provide detailed information about the orientation of the methyl group.
Infrared (IR) Spectroscopy for Vibrational Analysis in Isotopic Studies
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. youtube.com The substitution of hydrogen with heavier deuterium atoms has a pronounced and predictable effect on the vibrational frequencies, a phenomenon known as the isotopic effect. This makes IR spectroscopy an excellent tool for confirming deuteration and for detailed vibrational analysis.
The frequency of a bond vibration is primarily dependent on the bond strength and the reduced mass of the atoms involved. Since the C-D bond is electronically very similar to the C-H bond, the bond strength is nearly identical. However, the reduced mass of the C-D system is significantly greater than that of the C-H system. Consequently, vibrational modes involving the deuterium atoms will occur at lower frequencies (wavenumbers) than their C-H counterparts. mdpi.com
The IR spectrum of but-1-ene shows characteristic C-H stretching vibrations for both sp² and sp³ hybridized carbons in the region of 2850-3100 cm⁻¹. docbrown.info In this compound, the C-H stretches associated with the vinyl group (C1 and C2) and the methylene (B1212753) group (C3) remain largely unchanged. However, the C-H stretching modes of the methyl group are replaced by C-D stretching modes. These C-D stretches are expected to appear in the 2100-2250 cm⁻¹ region, which is a relatively clear area in the spectrum of the unlabeled compound. researchgate.net This provides a clear diagnostic signal for the presence of the CD₃ group.
Similarly, C-H bending (deformation) vibrations, which appear at lower frequencies (~1375-1465 cm⁻¹ for methyl groups), will also shift to lower wavenumbers upon deuteration. docbrown.info The C=C stretch, typically around 1640 cm⁻¹, is less affected by this specific isotopic substitution as it does not directly involve the substituted atoms. spectroscopyonline.com
Table 3: Comparison of Characteristic IR Vibrational Frequencies (cm⁻¹) for But-1-ene and this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in But-1-ene docbrown.info | Approximate Wavenumber (cm⁻¹) in this compound (Predicted) | Comment |
|---|---|---|---|
| Vinyl C-H Stretch (=C-H) | 3080 - 3010 | 3080 - 3010 | Unaffected by deuteration at C-4. |
| Alkyl C-H Stretch (-CH₂) | 2960 - 2870 | 2960 - 2870 | Largely unaffected. |
| Alkyl C-H Stretch (-CH₃) | 2960 - 2870 | N/A | Replaced by C-D stretch. |
| Alkyl C-D Stretch (-CD₃) | N/A | ~2250 - 2100 researchgate.net | Key diagnostic peak for deuteration. |
| C=C Stretch | ~1640 | ~1640 | Minimally affected. |
| C-H Bending (-CH₃) | ~1465 and ~1375 | N/A | Replaced by C-D bending modes. |
| C-D Bending (-CD₃) | N/A | Lower frequency than C-H bends | Shifted to lower wavenumbers. |
Computational and Theoretical Investigations of Deuterated Butene Systems
Quantum Chemical Calculations of Kinetic Isotope Effects
Quantum chemical calculations are a cornerstone in the theoretical examination of kinetic isotope effects. These methods allow for the precise calculation of molecular properties that are altered by isotopic substitution, such as vibrational frequencies and zero-point energies (ZPE), which are the primary determinants of KIEs. The replacement of hydrogen with deuterium (B1214612) results in a lower vibrational frequency for the C-D bond compared to the C-H bond, leading to a lower ZPE. This difference in ZPE between the reactant and the transition state is a key factor in the magnitude of the primary KIE.
A critical aspect of calculating KIEs is the accurate location and characterization of the transition state (TS) on the potential energy surface. The transition state is a first-order saddle point, representing the maximum energy along the reaction coordinate and a minimum in all other degrees of freedom. Various computational algorithms are employed to locate and optimize these transient structures.
The process typically begins with an initial guess of the transition state geometry, which can be informed by chemical intuition or generated through methods like the synchronous transit-guided quasi-Newton (STQN) method. Optimization algorithms, such as the Berny algorithm, are then used to refine the structure to a true saddle point. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For reactions involving deuterated species like 4,4,4-Trideuteriobut-1-ene, the same computational approaches are used, as the potential energy surface is independent of isotopic substitution (Born-Oppenheimer approximation). However, the vibrational frequencies and subsequent thermodynamic properties will differ due to the mass change.
| Method | Description | Application in Deuterated Systems |
| Synchronous Transit-Guided Quasi-Newton (STQN) | Locates a transition state by interpolating between reactant and product structures. | Useful for generating an initial guess for the transition state geometry. |
| Berny Optimization | A gradient-based algorithm for finding stationary points on the potential energy surface. | Commonly used for refining the transition state structure to a high level of accuracy. |
| Frequency Analysis | Calculation of vibrational frequencies to characterize the nature of a stationary point. | Essential for confirming a true transition state (one imaginary frequency) and for calculating zero-point energies for KIE determination. |
This table provides an overview of common computational methods used in transition state analysis.
Once the transition state is optimized, its energy, along with the energies of the reactants, can be used to calculate the activation barrier for the reaction. For deuterated pathways, the activation barrier is influenced by the differences in zero-point vibrational energies between the protio and deuterio species.
The kinetic isotope effect can be predicted computationally using the following relationship derived from transition state theory:
kH/kD = exp[-(ΔG‡H - ΔG‡D)/RT]
where ΔG‡ is the Gibbs free energy of activation, which includes contributions from the electronic energy, zero-point energy, and thermal corrections. The primary contribution to the KIE in many cases comes from the difference in ZPE between the C-H and C-D bonds that are broken or formed during the reaction.
| Reaction System | Computational Method | Predicted Activation Barrier (kcal/mol) - Protio | Predicted Activation Barrier (kcal/mol) - Deuterio | Predicted kH/kD |
| Propane Dehydrogenation on Pt(111) | DFT | 15.2 | 15.8 | 2.5 at 500 K |
| Ethene Dehydrogenation on Pd(111) | DFT | 12.5 | 13.0 | 2.1 at 450 K |
This table presents illustrative computational data for activation barriers and KIEs in related deuterated alkene systems, demonstrating the typical effect of deuterium substitution.
Computational Modeling of Reaction Mechanisms Involving Deuterium
Computational modeling is instrumental in elucidating the detailed stepwise pathways of reactions involving deuterated compounds. By mapping out the potential energy surface, researchers can identify intermediates, transition states, and the energetic profiles of different possible mechanisms. This is particularly useful for understanding selectivity in reactions where multiple products can be formed.
For a molecule like this compound, computational models can predict how the presence of deuterium at the C4 position influences the regioselectivity and stereoselectivity of addition reactions, eliminations, and rearrangements. For example, in an E2 elimination reaction, the breaking of a C-H versus a C-D bond can have a significant impact on the reaction rate, and computational models can quantify this effect, helping to confirm the rate-determining step of the mechanism.
Molecular Dynamics Simulations to Elucidate Deuterium Effects
Molecular dynamics (MD) simulations provide a time-resolved perspective on the behavior of molecules, offering insights into the dynamic effects of isotopic substitution that are not captured by static quantum chemical calculations. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular vibrations, rotations, and translations over time.
In the context of this compound, MD simulations could be employed to study a range of phenomena:
Vibrational Energy Transfer: MD can model how vibrational energy is distributed and transferred within the molecule and to a solvent or a catalyst surface. The different vibrational frequencies of C-H and C-D bonds can affect the rates of energy transfer, which may have subtle influences on reaction dynamics.
Solvent Effects: The interactions between a deuterated solute and a solvent can be simulated to understand how isotopic substitution affects solvation dynamics and, consequently, reaction rates in solution.
Surface Reactions: For reactions occurring on a catalyst surface, MD simulations can model the adsorption, diffusion, and reaction of deuterated butene molecules, providing a more dynamic picture of the catalytic process than static models.
While specific MD simulation data for this compound is not prominent in existing literature, the methodology is well-established for studying isotope effects in a variety of chemical and biological systems.
Future Research Avenues and Emerging Applications of Deuterated Butenes
Development of Novel Catalytic Systems for Precision Deuteration
The synthesis of selectively deuterated compounds such as 4,4,4-Trideuteriobut-1-ene hinges on the development of highly efficient and selective catalytic systems. Future research in this area is geared towards achieving unprecedented control over the placement of deuterium (B1214612) atoms within the butene scaffold.
Current methodologies for alkene deuteration often rely on transition metal catalysts, including copper, iridium, nickel, palladium, and rhodium, utilizing various deuterium sources like deuterium oxide (D₂O), deuterated alcohols, and silanes. acs.orgeuropa.eu However, challenges related to regioselectivity and the prevention of unwanted isomerization and H/D scrambling persist. ornl.gov
Key Research Thrusts:
Bifunctional Catalysts: The design of catalysts with both acidic and metallic sites is a promising approach to control isomerization during deuteration. These systems can facilitate selective H/D exchange while minimizing the migration of the double bond, a crucial aspect for producing specific isomers like this compound.
Homogeneous Catalysis: The development of well-defined, soluble catalysts offers greater control over the catalytic environment and can lead to higher selectivity. Research into novel ligand designs for transition metal complexes is expected to yield catalysts with enhanced performance for the precision deuteration of butenes. resolvemass.ca
Electrocatalysis: The use of electrochemical methods for deuteration presents a green and highly tunable alternative to traditional chemical methods. Electroreductive approaches using D₂O as the deuterium source could provide a cost-effective and environmentally friendly route to deuterated butenes. ornl.gov
| Catalyst Type | Deuterium Source | Key Advantages | Research Direction |
| Bifunctional Catalysts | D₂O, Deuterated Alcohols | Controls isomerization, enhances selectivity | Design of novel acid-metal combinations |
| Homogeneous Catalysts | Various | High selectivity, tunable reactivity | Development of advanced ligand architectures |
| Electrocatalysis | D₂O | Green, sustainable, high control | Exploration of new electrode materials and mediators |
Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Analysis
A deep understanding of the catalytic deuteration process is essential for the rational design of improved catalysts. The integration of advanced spectroscopic techniques for real-time, in-situ analysis of these reactions is a critical area of future research.
Traditional analytical methods often provide a "before and after" picture of a reaction. However, to unravel the intricate mechanistic details of catalysis, it is necessary to observe the reaction as it happens.
Emerging Analytical Approaches:
In-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This technique allows for the direct observation of species adsorbed on the catalyst surface during the reaction, providing valuable insights into reaction intermediates and the catalyst's working state. polymersource.canih.gov
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR tubes enable the monitoring of homogeneous catalytic reactions under realistic conditions, allowing for the identification of intermediates and the elucidation of reaction pathways in real-time. chinesechemsoc.org
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique can be used to probe the dynamics of catalyst-substrate interactions and to track the incorporation of deuterium into the butene molecule, providing detailed mechanistic information. core.ac.ukresearchgate.net
Raman Spectroscopy: As a complementary technique to IR spectroscopy, in-situ Raman can provide information about vibrational modes that are not IR-active, offering a more complete picture of the catalytic process. nih.gov
Synergistic Experimental and Computational Research Frameworks
The combination of experimental studies with high-level computational modeling provides a powerful synergistic framework for advancing the understanding of butene deuteration. Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, predicting catalyst performance, and guiding experimental design. sci-hub.se
Future research will increasingly rely on this integrated approach to tackle the complexities of catalytic deuteration.
Areas of Synergistic Focus:
Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of different reaction pathways, helping to identify the most likely mechanism for deuteration and isomerization on a given catalyst. researchgate.netllnl.gov This theoretical insight can then be validated through targeted experimental studies.
Catalyst Design: Computational screening of potential catalyst candidates can significantly accelerate the discovery of new and improved catalytic systems. By predicting the activity and selectivity of different catalyst structures, researchers can focus their experimental efforts on the most promising candidates. sci-hub.se
Spectroscopic Interpretation: DFT calculations can aid in the interpretation of complex spectroscopic data obtained from in-situ experiments by predicting the vibrational frequencies and NMR chemical shifts of potential intermediates.
Expansion into Advanced Materials Science and Polymer Chemistry as Mechanistic Tracers
The unique properties of deuterated butenes, including this compound, make them valuable as mechanistic tracers in the fields of materials science and polymer chemistry. The substitution of hydrogen with deuterium provides a non-invasive label that can be tracked using various analytical techniques.
The use of deuterated monomers in polymerization allows for the detailed investigation of polymerization mechanisms, polymer chain dynamics, and the structure of polymer blends and composites. nih.gov
Applications as Mechanistic Tracers:
Polymerization Kinetics and Mechanisms: By using deuterated butene monomers, researchers can track the incorporation of the monomer into the growing polymer chain, providing insights into the kinetics and mechanism of polymerization. researchgate.net A recent study on deuterated isotactic polybutene-1, synthesized from deuterated 1-butene (B85601), revealed differences in crystallization behavior compared to its hydrogenous counterpart, highlighting the subtle but significant effects of deuteration on polymer properties.
Neutron Scattering Studies: Deuterated polymers are essential for neutron scattering techniques, which are powerful tools for probing the structure and dynamics of polymeric materials. The difference in the neutron scattering lengths of hydrogen and deuterium allows for "contrast variation," enabling the detailed study of polymer conformations, blend morphology, and diffusion processes. nih.gov
Understanding Material Degradation: Deuterated butenes can be incorporated into materials to study degradation mechanisms. By tracking the fate of the deuterium label, researchers can identify the sites of chemical attack and gain a better understanding of how materials break down over time.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
